molecular formula C22H17BrN2O3 B11553677 4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11553677
M. Wt: 437.3 g/mol
InChI Key: XLXGZQTVYLVWPF-UHFFFAOYSA-N
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Description

4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the desired position on the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Formation of the Benzoxazole Moiety: This involves the cyclization of appropriate precursors to form the benzoxazole ring.

    Imination: Formation of the imine linkage between the benzoxazole and the phenol ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The phenol and imine groups can be oxidized or reduced under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom could yield various substituted phenols, while oxidation of the phenol group could produce quinones.

Scientific Research Applications

4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Materials Science: Use in the synthesis of advanced materials, such as polymers or organic semiconductors.

    Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety may play a key role in binding to these targets, while the imine linkage could facilitate interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the combination of its bromine atom, methoxy group, and benzoxazole moiety

Properties

Molecular Formula

C22H17BrN2O3

Molecular Weight

437.3 g/mol

IUPAC Name

4-bromo-2-methoxy-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C22H17BrN2O3/c1-13-5-3-4-6-17(13)22-25-18-11-16(7-8-19(18)28-22)24-12-14-9-15(23)10-20(27-2)21(14)26/h3-12,26H,1-2H3

InChI Key

XLXGZQTVYLVWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)OC)O

Origin of Product

United States

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